![molecular formula C26H24FN3O2S2 B2955795 3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide CAS No. 670273-51-5](/img/structure/B2955795.png)
3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide” is a complex organic molecule. It contains several functional groups, including an allyl group, a fluorophenyl group, a thieno[2,3-d]pyrimidinone group, a thioether group, and a phenethylpropanamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The compound has a linear formula of C29H21FN2O3S2 and a molecular weight of 528.629 . For a detailed molecular structure analysis, techniques such as NMR spectroscopy would typically be used .Scientific Research Applications
Fluorescent Probe Development for Environmental and Biological Sciences
Research has focused on the development of highly sensitive and selective detection techniques for thiophenols over aliphatic thiols, which are important in environmental and biological sciences. A study describes a new design of a reaction-based fluorescent probe that utilizes intramolecular charge transfer pathways for the discrimination of thiophenols, demonstrating its application in water samples with high sensitivity and selectivity (Wang et al., 2012).
Nuclear Magnetic Resonance Studies
Bicyclic thiophene derivatives have been the subject of nuclear magnetic resonance (NMR) studies, highlighting the observation of through-space H–F coupling over six and seven bonds. This research provides insight into the structural aspects of thiophene derivatives, aiding in the understanding of their chemical behavior (Hirohashi et al., 1976) (Hirohashi et al., 1975).
Synthesis and Antimicrobial Evaluation
The synthesis of new derivatives incorporating the pyrimidine ring, such as thiophene and thiazole derivatives, and their antimicrobial evaluation has been reported. These studies explore the potential of these compounds in developing new antimicrobial agents with moderate activity (Farag et al., 2009).
Antitumor Activity
The synthesis and evaluation of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for antitumor activity represent a significant area of research. These compounds have shown potent anticancer activity against various human cancer cell lines, indicating their potential as therapeutic agents (Hafez & El-Gazzar, 2017).
Positron Emission Tomography (PET) Imaging Agents
The development of fluorinated compounds for studying the peripheral benzodiazepine receptor using PET imaging is another application. These compounds have high in vitro affinity and selectivity for peripheral benzodiazepine receptors, showing promise for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Herbicidal Activity
Research into novel pyrazolo[3,4-d]pyrimidine-4-one derivatives for herbicidal activity has been conducted, demonstrating the potential of these compounds in agricultural applications. Some compounds exhibited good inhibition activities against specific plant species, highlighting their utility in weed control (Luo et al., 2017).
Safety and Hazards
Future Directions
The future directions for this compound could involve further studies to determine its pharmacological activities and potential therapeutic applications. Compounds with similar structures have shown a wide range of biological activities, suggesting that this compound could also have potential therapeutic uses .
Properties
IUPAC Name |
3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S2/c1-2-15-30-25(32)23-21(19-8-10-20(27)11-9-19)17-34-24(23)29-26(30)33-16-13-22(31)28-14-12-18-6-4-3-5-7-18/h2-11,17H,1,12-16H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHXXKLNPZBHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCCC(=O)NCCC3=CC=CC=C3)SC=C2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2955713.png)
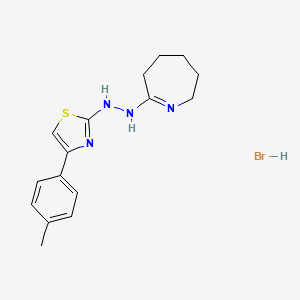
![ethyl 2-[({[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2955717.png)
![ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2955718.png)
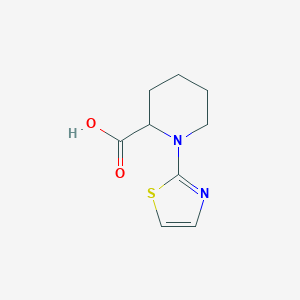

![2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2955723.png)
![5-(3-Methylpiperidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2955724.png)
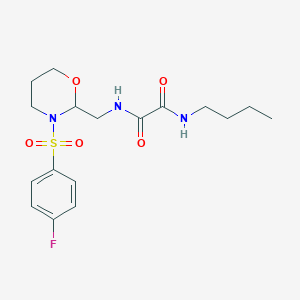
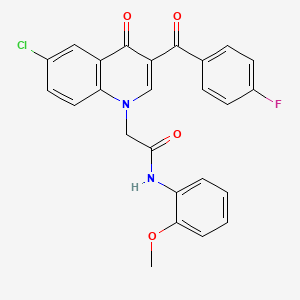
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2955729.png)
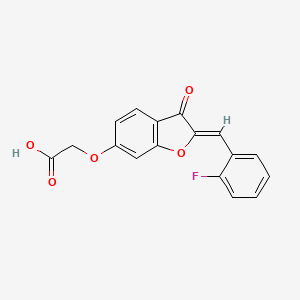
![Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2955733.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2955735.png)
